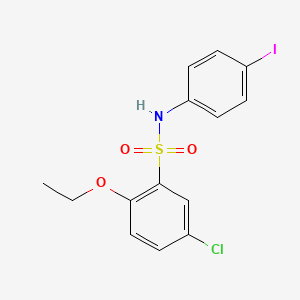
5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide, also known as CIBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Moreover, this compound has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various cancer cells. By inhibiting CAIX, this compound can disrupt the pH balance of cancer cells, leading to their death. Additionally, this compound has been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, which is the formation of new blood vessels. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, research has shown that this compound can cause oxidative stress in cancer cells, leading to their death. Moreover, this compound has been found to induce cell cycle arrest in cancer cells, which prevents them from dividing and growing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide in lab experiments is its specificity towards CAIX, which makes it a potential candidate for targeted cancer therapy. Moreover, this compound has been found to have minimal toxicity in normal cells, which reduces the risk of side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
Future research on 5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide should focus on its potential applications in combination therapy with other anticancer agents. Moreover, further studies are needed to determine the optimal dosage and administration route of this compound for cancer therapy. Additionally, research should focus on the development of novel formulations of this compound that can enhance its solubility and bioavailability. Finally, future studies should investigate the potential applications of this compound in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a promising candidate for cancer therapy due to its ability to inhibit CAIX and induce apoptosis in cancer cells. Moreover, this compound has minimal toxicity in normal cells, which reduces the risk of side effects. However, further research is needed to determine the optimal dosage and administration route of this compound for cancer therapy. Additionally, future studies should investigate the potential applications of this compound in other diseases.
Synthesemethoden
5-chloro-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide can be synthesized through a multistep process involving the condensation of 4-iodoaniline with ethyl 5-chloro-2-ethoxybenzoate, followed by the sulfonation of the resulting product with chlorosulfonic acid. The final product is obtained through the addition of sodium hydroxide to the sulfonic acid intermediate.
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-N-(4-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO3S/c1-2-20-13-8-3-10(15)9-14(13)21(18,19)17-12-6-4-11(16)5-7-12/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWKOXXACDMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)

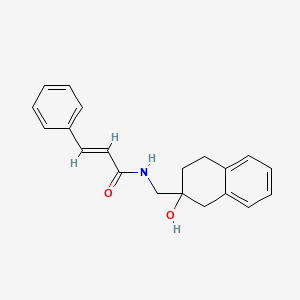
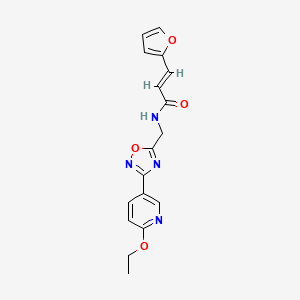

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)
![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)
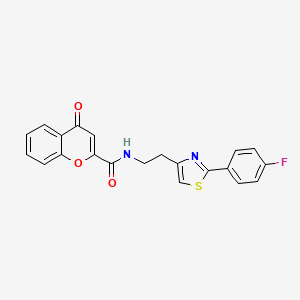
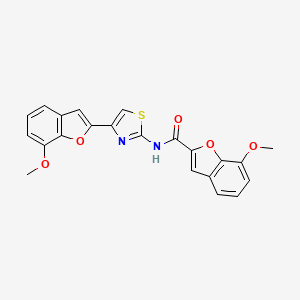
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2898646.png)
![N-(4-bromophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2898647.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)